CXCR3 Chemokine Receptor Antagonism: Direct Head-to-Head Potency Comparison
In a direct head-to-head comparison of antagonistic activity against the human CXCR3 receptor, N-(4-fluorophenyl)-2H-chromene-3-carboxamide demonstrates sub-nanomolar potency that is approximately 114-fold greater than its 4-chloro analog [1].
| Evidence Dimension | Antagonist activity at recombinant human CXCR3 receptor |
|---|---|
| Target Compound Data | IC50 = 4.20 nM |
| Comparator Or Baseline | N-(4-chlorophenyl)-2H-chromene-3-carboxamide (IC50 = 480 nM) |
| Quantified Difference | 114-fold higher potency |
| Conditions | Recombinant human CXCR3 expressed in CHO-K1 cells co-expressing Gα15; Fluo-4AM calcium flux assay; 10-minute incubation [1] |
Why This Matters
This 114-fold potency advantage establishes the 4-fluoro analog as the superior candidate for immunology and inflammation research programs targeting the CXCR3 axis.
- [1] BindingDB. (2025). BDBM50595483 (CHEMBL5201967). BindingDB: Measured Binding Affinities. View Source
